molecular formula C17H19N5OS B15281625 N-[2-(2-pyrimidinylamino)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide

N-[2-(2-pyrimidinylamino)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide

Cat. No.: B15281625
M. Wt: 341.4 g/mol
InChI Key: FQXSCGCCJZTMQP-UHFFFAOYSA-N
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Description

N-[2-(2-pyrimidinylamino)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is a complex organic compound that features a combination of pyrimidine, pyrrole, and thiophene rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and organic synthesis due to their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-pyrimidinylamino)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine derivative, followed by the introduction of the pyrrole and thiophene rings through various coupling reactions. Specific reagents and catalysts, such as palladium or copper catalysts, are often employed to facilitate these coupling reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-pyrimidinylamino)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrimidine and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(2-pyrimidinylamino)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(2-pyrimidinylamino)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phenyl)propanamide
  • N-(2-{2-(dimethylamino)ethylamino}-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)prop-2-enamide

Uniqueness

N-[2-(2-pyrimidinylamino)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is unique due to its specific combination of pyrimidine, pyrrole, and thiophene rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H19N5OS

Molecular Weight

341.4 g/mol

IUPAC Name

N-[2-(pyrimidin-2-ylamino)ethyl]-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide

InChI

InChI=1S/C17H19N5OS/c23-16(18-7-8-21-17-19-5-3-6-20-17)12-15(14-4-11-24-13-14)22-9-1-2-10-22/h1-6,9-11,13,15H,7-8,12H2,(H,18,23)(H,19,20,21)

InChI Key

FQXSCGCCJZTMQP-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C(CC(=O)NCCNC2=NC=CC=N2)C3=CSC=C3

Origin of Product

United States

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